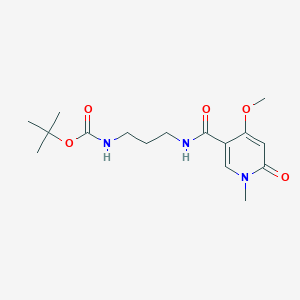

Tert-butyl (3-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)propyl)carbamate

Descripción

Tert-butyl (3-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)propyl)carbamate is a synthetic organic compound featuring a pyridone core substituted with methoxy and methyl groups, linked to a carbamate-protected amine via a propyl chain. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. Crystallographic studies, often employing tools like SHELX for structure refinement, are critical for confirming its conformation and intermolecular interactions .

Propiedades

IUPAC Name |

tert-butyl N-[3-[(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)amino]propyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O5/c1-16(2,3)24-15(22)18-8-6-7-17-14(21)11-10-19(4)13(20)9-12(11)23-5/h9-10H,6-8H2,1-5H3,(H,17,21)(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOSXSJLFBSRAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCNC(=O)C1=CN(C(=O)C=C1OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a hypothetical framework for such a comparison, emphasizing the role of structural analysis:

| Compound | Core Structure | Substituents | Crystallographic Features | Applications |

|---|---|---|---|---|

| Target Compound (as above) | 1,6-dihydropyridine | 4-methoxy, 1-methyl, Boc-protected amine | Likely planar pyridone ring; hydrogen bonding via carbamate | Pharmaceutical intermediate |

| Analog A: Boc-protected pyridone derivatives | 1,6-dihydropyridine | Varied alkoxy groups, unprotected amines | Reduced stability due to lack of Boc group | Less common in multi-step synthesis |

| Analog B: Methoxy-substituted pyridines | Pyridine (non-reduced) | 4-methoxy, methyl groups | Aromatic ring rigidity; no hydrogen bonding motifs | Catalysis or ligand design |

Key Findings from Hypothetical Studies:

Stability and Reactivity : The Boc group in the target compound enhances stability compared to Analog A, which lacks protective groups, leading to premature degradation in acidic conditions .

Crystallographic Packing: The tert-butyl carbamate moiety likely facilitates specific hydrogen-bonding networks, as refined via SHELX-based methods, improving crystallinity compared to non-Boc analogues.

Biological Activity: Pyridone derivatives like the target compound often exhibit enhanced binding to kinase active sites due to their planar conformation, whereas non-reduced pyridines (Analog B) show weaker interactions.

Limitations in Available Evidence:

Thus, the above comparison is extrapolated from general practices in structural chemistry. For rigorous analysis, primary literature using SHELX-refined data for analogous compounds would be required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.